
2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of readily available raw materials and efficient catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines with high regio- and stereochemical control .
化学反応の分析
Types of Reactions: 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
類似化合物との比較
- 3-Methyl-1-(2-methylphenyl)piperazine hydrochloride
- 1-(3-Methylphenyl)piperazine
- 1-(3,4-Dimethylphenyl)piperazine
Comparison: 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for targeted research and development.
特性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC名 |
2-methyl-1-(3-methylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2;;/h3-5,8,11,13H,6-7,9H2,1-2H3;2*1H |
InChIキー |
NWMZNSTYMWOIRE-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C2=CC=CC(=C2)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


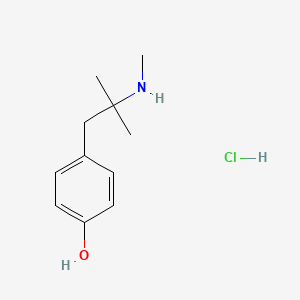
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
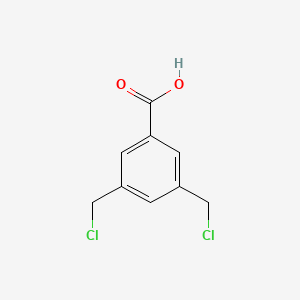
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)
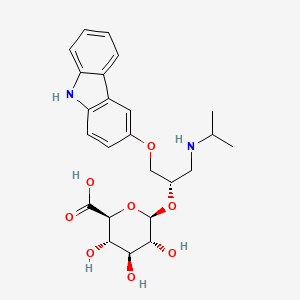

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
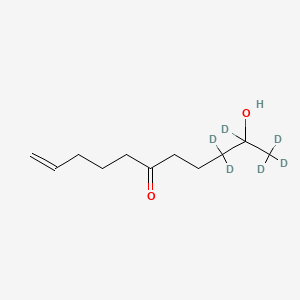
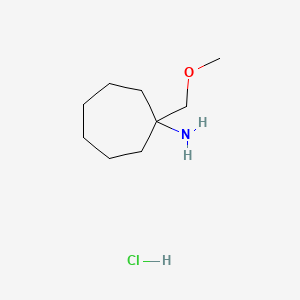
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)

